1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Übersicht

Beschreibung

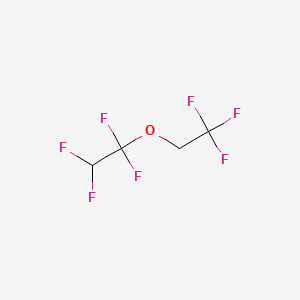

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated ether compound with the molecular formula C4H3F7O and a molecular weight of 200.05 g/mol . This compound is known for its extensive use as an electrolyte solvent and diluent in various battery technologies due to its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability .

Wirkmechanismus

Target of Action

The primary target of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is the electrolyte solvent in various battery technologies . It is particularly effective in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Mode of Action

TFTFE interacts with its targets by acting as a co-solvent and additive . In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .

Biochemical Pathways

The key biochemical pathway affected by TFTFE is the electrolyte conduction pathway in battery systems . TFTFE enhances ionic conduction, particularly in high-rate cycle environments .

Pharmacokinetics

TFTFE has a low viscosity, low freezing point, low dielectric constant, and high electrochemical stability . These properties make it an ideal candidate for use in various battery technologies .

Result of Action

The molecular and cellular effects of TFTFE’s action include the suppression of dendrites in lithium-metal batteries, the formation of a highly fluorinated interphase that inhibits oxidation and transition metal dissolution, and the enhancement of ionic conduction . These actions result in improved cycle and rate capability of battery cells .

Action Environment

The action, efficacy, and stability of TFTFE are influenced by environmental factors such as temperature and the presence of other solvents. TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its low freezing point allows it to remain effective in cold environments .

Biochemische Analyse

Biochemical Properties

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to form a highly fluorinated interphase in lithium-metal batteries, which inhibits oxidation and transition metal dissolution . This interaction suggests that this compound can stabilize certain biomolecules by forming protective layers around them.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to support the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase . This suggests that this compound can modulate cellular processes by altering the local environment of cells and their components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to form binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, in lithium-metal batteries, this compound helps to suppress dendrites without raising the interfacial impedance . This indicates that this compound can influence molecular interactions and pathways by stabilizing certain structures and preventing undesirable reactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies and applications . Additionally, its ability to form stable interphases suggests that it can provide lasting protection to biomolecules and cells, thereby enhancing their function and longevity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and molecular processes . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound’s role in forming stable interphases and inhibiting undesirable reactions suggests that it can modulate metabolic pathways by stabilizing key intermediates and preventing their degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. This compound’s ability to form stable interphases and its high electrochemical stability suggest that it can be efficiently transported and localized within specific cellular compartments . This property is crucial for its function in stabilizing biomolecules and enhancing cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound’s ability to form stable interphases and its interactions with biomolecules suggest that it can be targeted to specific compartments or organelles within cells . This localization is likely mediated by targeting signals or post-translational modifications that direct this compound to its sites of action.

Vorbereitungsmethoden

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized through multiple methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethylene with 2,2,2-trifluoroethanol . This reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Analyse Chemischer Reaktionen

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The ether group can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether has a wide range of scientific research applications:

Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

Biology: Its properties make it useful in certain biological assays and experiments.

Industry: It is extensively used in battery technologies, particularly in lithium-ion and lithium-sulfur batteries, due to its ability to suppress dendrites and enhance ionic conduction

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can be compared with other similar fluorinated ethers, such as:

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: This compound has similar applications but differs in its molecular structure and specific properties.

Bis(2,2,2-trifluoroethyl) ether: Another fluorinated ether with distinct properties and uses.

The uniqueness of this compound lies in its combination of low viscosity, low freezing point, and high electrochemical stability, making it particularly suitable for advanced battery technologies .

Biologische Aktivität

1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347pc-f), with the molecular formula C4H3F7O and a molecular weight of 200.05 g/mol, is a fluorinated ether compound that has garnered attention for its potential biological applications and interactions. This article delves into its biochemical properties, cellular effects, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: C4H3F7O

- CAS Number: 406-78-0

- Molar Mass: 200.05 g/mol

- Density: 1.487 g/cm³

- Boiling Point: 50 °C

- Refractive Index: 1.276

HFE-347pc-f is recognized for its role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and stability. Notably, it forms a highly fluorinated interphase that can inhibit oxidation and transition metal dissolution in lithium-metal batteries, demonstrating its utility in energy storage applications.

| Property | Value |

|---|---|

| Molecular Weight | 200.05 g/mol |

| Density | 1.487 g/cm³ |

| Boiling Point | 50 °C |

| Refractive Index | 1.276 |

Cellular Effects

Research indicates that HFE-347pc-f significantly impacts cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its ability to support stable cycling of NMC (Nickel Manganese Cobalt) and lithium metal phosphate cathodes is particularly noteworthy as it enhances ionic conduction while suppressing dendrite formation during battery operation.

Case Study: Impact on Lithium-Ion Batteries

A study highlighted the effectiveness of HFE-347pc-f in lithium-ion battery systems where it formed a protective interphase that improved cycle stability and efficiency. The compound's unique properties allowed for better performance under high-stress conditions, making it a candidate for next-generation battery technologies .

Applications in Research and Industry

HFE-347pc-f is employed in various scientific research applications due to its solvent properties and reactivity:

- As a Solvent: It serves as an environmentally friendly solvent in chemical processes.

- In Biological Assays: Its unique chemical structure makes it suitable for specific biological assays where traditional solvents may fail.

- Battery Technologies: Its role in enhancing battery performance has led to increased interest in its use within the energy sector .

Safety and Environmental Considerations

While HFE-347pc-f is classified as an irritant (Hazard Symbol: Xi), it is considered less harmful compared to other fluorinated compounds. It has been noted for its lower environmental impact when used as a cleaning agent or desiccant .

Table 2: Safety Data

| Hazard Symbol | Risk Codes | Safety Description |

|---|---|---|

| Xi | 10 | Flammable |

| Keep away from sources of ignition |

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIFAKBLLXGZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HCF2OCH2CF3, C4H3F7O | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074786 | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-78-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.